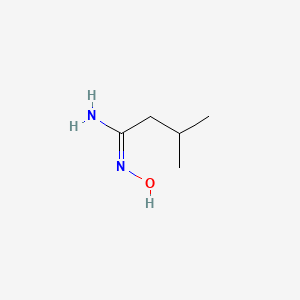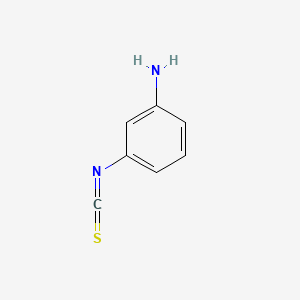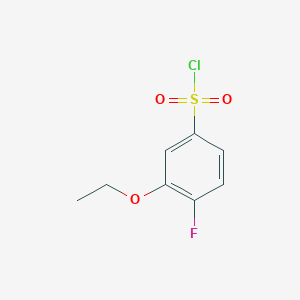
N'-(2,4-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-Dicloro-bencilideno)-2-(2,3-diclorofenoxi)acetohidrazida es un compuesto orgánico sintético que pertenece a la clase de las hidrazidas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-(2,4-Dicloro-bencilideno)-2-(2,3-diclorofenoxi)acetohidrazida generalmente implica la reacción de condensación entre 2,4-diclorobenzaldehído y 2-(2,3-diclorofenoxi)acetato de hidrazida. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, en condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, lo que da como resultado el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Se emplean pasos de purificación, como la recristalización o la cromatografía, para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-(2,4-Dicloro-bencilideno)-2-(2,3-diclorofenoxi)acetohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de hidrazidas reducidas o aminas.
Sustitución: Los átomos de cloro en los anillos aromáticos se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos o quinonas, mientras que la reducción puede producir aminas o hidrazinas. Las reacciones de sustitución dan como resultado el reemplazo de los átomos de cloro por otros grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N'-(2,4-Dicloro-bencilideno)-2-(2,3-diclorofenoxi)acetohidrazida depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia de múltiples átomos de cloro y anillos aromáticos puede aumentar su afinidad de unión y especificidad para ciertos objetivos.
Comparación Con Compuestos Similares
N'-(2,4-Dicloro-bencilideno)-2-(2,3-diclorofenoxi)acetohidrazida se puede comparar con otras hidrazidas y derivados del bencilideno. Compuestos similares incluyen:
- N'-(2,4-Dicloro-bencilideno)acetohidrazida
- 2-(2,3-Diclorofenoxi)acetohidrazida
- Derivados de bencilidenoacetohidrazida
La singularidad de N'-(2,4-Dicloro-bencilideno)-2-(2,3-diclorofenoxi)acetohidrazida radica en su patrón de sustitución específico y la presencia de ambos grupos diclorobencilideno y diclorofenoxi, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
477733-72-5 |
|---|---|
Fórmula molecular |
C15H10Cl4N2O2 |
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-5-4-9(12(18)6-10)7-20-21-14(22)8-23-13-3-1-2-11(17)15(13)19/h1-7H,8H2,(H,21,22)/b20-7+ |
Clave InChI |
GOXJBRSOWIDFEH-IFRROFPPSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)
![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
